HMRef-ßGlcNAc
Description
HMRef-βGlcNAc is a fluorescent probe designed for β-hexosaminidase (HEX) activity detection, particularly in cancer diagnostics. Developed in 2016, this probe leverages the HMRef (High Mannose-Responsive Fluorescent) scaffold, which undergoes enzyme-specific activation via cleavage of the β-N-acetylglucosamine (GlcNAc) moiety . Its structure consists of a fluorophore linked to GlcNAc through a β-glycosidic bond; enzymatic hydrolysis by HEX releases the fluorophore, generating a detectable signal.
HMRef-βGlcNAc has been validated in human colorectal cancer (CRC) specimens, where HEX isoforms (HEXA and HEXB) are overexpressed. It enables rapid visualization of HEX-positive tumors with high spatial resolution, making it a valuable tool for intraoperative margin assessment and early cancer detection . The probe’s design capitalizes on the elevated glycosidase activity in tumor microenvironments, a hallmark of many cancers.
Properties
Molecular Formula |
C30H29F3N2O8 |
|---|---|
Molecular Weight |
602.5632 |
IUPAC Name |
N-((2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-((3'-((2,2,2-trifluoroethyl)amino)-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide |
InChI |
InChI=1S/C30H29F3N2O8/c1-15(37)35-25-27(39)26(38)24(12-36)43-28(25)41-18-7-9-21-23(11-18)42-22-10-17(34-14-29(31,32)33)6-8-20(22)30(21)19-5-3-2-4-16(19)13-40-30/h2-11,24-28,34,36,38-39H,12-14H2,1H3,(H,35,37)/t24-,25-,26-,27-,28-,30?/m1/s1 |
InChI Key |
FSIUJDQDHXFGHZ-XHVVPFFOSA-N |
SMILES |
CC(N[C@H]1[C@H](OC2=CC3=C(C4(C5=C(O3)C=C(NCC(F)(F)F)C=C5)OCC6=C4C=CC=C6)C=C2)O[C@H](CO)[C@@H](O)[C@@H]1O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HMRef-ßGlcNAc |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
HMRef-αMan (α-Mannosidase-Targeting Probe)
- Target Enzyme: α-Mannosidase 2C (MAN2C1), implicated in breast cancer .
- Mechanism: Cleavage of α-mannosidic bonds, releasing a fluorescent reporter.
- Performance: Detects lesions <1 mm in breast cancer tissues with 95% specificity for malignant vs. benign lesions (e.g., fibroadenomas) .
- Key Difference: While HMRef-βGlcNAc targets β-hexosaminidase, HMRef-αMan focuses on α-mannosidase, reflecting divergent glycosidase pathways in different cancers.
gGlu-2OMe SiR600 (γ-Glutamyl Transpeptidase Probe)
- Target Enzyme: γ-Glutamyl transpeptidase (GGT), overexpressed in hepatocellular carcinoma.
- Mechanism : Activation via GGT-mediated cleavage of a γ-glutamyl group.
- Comparison : Unlike HMRef-βGlcNAc, gGlu-2OMe SiR600 excels in liver cancer imaging but lacks utility in CRC. Dual-probe strategies (e.g., combining HMRef-βGlcNAc with gGlu-2OMe SiR600) enhance multiplexed enzyme activity mapping .
Substrate-Specific Probes for GlcNAc-Related Enzymes
- NahK Enzymes : Exhibit promiscuous activity toward GlcNAc derivatives (e.g., C2-modified GlcNAc with N-trifluoroacetyl groups) but require 20-fold higher enzyme concentrations for detectable activity compared to HEX .
Structural Analogues and Stability
- N-PEGylation vs. N-GlcNAcylation: N-PEGylation (e.g., PEG chains replacing GlcNAc) enhances thermal stability in proteins but lacks the stereospecificity of GlcNAc for enzyme recognition . HMRef-βGlcNAc’s GlcNAc moiety is critical for HEX binding, as its pyranose ring orientation and hydrophobic α-face mediate substrate-enzyme interactions .
Research Findings and Data Tables
Table 1: Performance Metrics of Fluorescent Probes
Table 2: Substrate Specificity of GlcNAc-Targeting Enzymes
Critical Analysis and Contradictions
- Substrate Specificity: highlights NahK enzymes’ broad substrate tolerance, including C6-sulfo-GlcNAc derivatives, which HEX cannot process . This suggests HMRef-βGlcNAc’s selectivity is enzyme-dependent, limiting cross-reactivity.
- Clinical Utility: While HMRef-αMan distinguishes benign fibroadenomas (high fluorescence) from malignancies, HMRef-βGlcNAc’s performance in benign CRC lesions (e.g., adenomas) remains unstudied .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
